molecular formula C12H19NO B14453589 1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one CAS No. 78877-54-0

1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one

Katalognummer: B14453589
CAS-Nummer: 78877-54-0
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: JXPQUOBBBQQHQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one is an organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, and a methylidene group attached to an azetidin-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one typically involves the reaction of cyclohexylamine with ethyl acetoacetate, followed by cyclization and subsequent methylidene introduction. The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step can be facilitated by heating the reaction mixture under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidinone derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclohexyl-4-ethyl-3-methylazetidin-2-one: Similar structure but lacks the methylidene group.

    1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one is unique due to the presence of the methylidene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

78877-54-0

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-cyclohexyl-4-ethyl-3-methylideneazetidin-2-one

InChI

InChI=1S/C12H19NO/c1-3-11-9(2)12(14)13(11)10-7-5-4-6-8-10/h10-11H,2-8H2,1H3

InChI-Schlüssel

JXPQUOBBBQQHQG-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=C)C(=O)N1C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.